molecular formula C19H16F2N2O3 B4934894 N-(2,4-difluorophenyl)-3-[(3,5-dimethyl-4-isoxazolyl)methoxy]benzamide

N-(2,4-difluorophenyl)-3-[(3,5-dimethyl-4-isoxazolyl)methoxy]benzamide

Cat. No. B4934894
M. Wt: 358.3 g/mol
InChI Key: YVEMBKCBDLCZIJ-UHFFFAOYSA-N
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Description

N-(2,4-Difluorophenyl)-3-[(3,5-dimethyl-4-isoxazolyl)methoxy]benzamide is a chemical compound of interest in various scientific fields due to its unique molecular structure. This structure suggests potential applications in material science, pharmacology, and chemical synthesis. However, this summary focuses on its synthesis, molecular structure, chemical reactions, and physical and chemical properties, excluding drug use, dosage, and side effects.

Synthesis Analysis

The synthesis of complex benzamides often involves multi-step reactions, starting from basic aromatic or heteroaromatic compounds. For instance, a related compound, 2-bromo-N-(2,4-difluorobenzyl)benzamide, was synthesized with a high yield by reacting commercial 2-bromobenzoic acid with (2,4-difluorophenyl)methanamine (Polo et al., 2019). Such methodologies could potentially apply to the synthesis of N-(2,4-difluorophenyl)-3-[(3,5-dimethyl-4-isoxazolyl)methoxy]benzamide, emphasizing the importance of selecting appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of benzamides is typically characterized using techniques like X-ray diffraction, NMR (nuclear magnetic resonance), and mass spectrometry. For a compound with similar structural features, X-ray diffraction analysis revealed a monoclinic system with significant intermolecular interactions, such as hydrogen bonds and C-Br···π interactions (Polo et al., 2019). These techniques would also be vital in elucidating the detailed molecular structure of N-(2,4-difluorophenyl)-3-[(3,5-dimethyl-4-isoxazolyl)methoxy]benzamide.

properties

IUPAC Name

N-(2,4-difluorophenyl)-3-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16F2N2O3/c1-11-16(12(2)26-23-11)10-25-15-5-3-4-13(8-15)19(24)22-18-7-6-14(20)9-17(18)21/h3-9H,10H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVEMBKCBDLCZIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)COC2=CC=CC(=C2)C(=O)NC3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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